molecular formula C9H14O2 B3058135 Cyclohexanone, 3-(1-oxopropyl)- CAS No. 88017-43-0

Cyclohexanone, 3-(1-oxopropyl)-

Cat. No.: B3058135
CAS No.: 88017-43-0
M. Wt: 154.21 g/mol
InChI Key: VTHDBBGILFATNI-UHFFFAOYSA-N
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Description

Cyclohexanone derivatives are pivotal in organic synthesis and industrial applications. "Cyclohexanone, 3-(1-oxopropyl)-" (C₉H₁₄O₂) is a substituted cyclohexanone with a propanoyl group (-COCH₂CH₃) at the 3-position. This compound’s reactivity and physical properties are influenced by the electron-withdrawing ketone group and the steric effects of the substituent.

Properties

IUPAC Name

3-propanoylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDBBGILFATNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471596
Record name Cyclohexanone, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88017-43-0
Record name Cyclohexanone, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-(1-oxopropyl)- can be synthesized through several methods. One common method involves the cross-aldol reaction between cyclohexanone and isatin derivatives in the presence of a biocatalyst such as crude earthworm extract. This reaction proceeds in a solvent mixture of acetonitrile and water (1:1) to yield the desired product .

Industrial Production Methods

Industrial production of cyclohexanone, 3-(1-oxopropyl)- typically involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone. The 1-oxopropyl group is then introduced through a Friedel-Crafts acylation reaction. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(1-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 3-(1-oxopropyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituent Position/Type Key Properties/Applications Reference
Cyclohexanone, 3-(1-oxopropyl)- C₉H₁₄O₂ 3-position propanoyl Likely intermediate in ketone-based syntheses Inferred
3-Isopropylcyclohexanone C₉H₁₆O 3-position isopropyl Boiling point: ~190°C; used in fragrances
2-(3-Oxo-3-phenylpropyl)cyclohexanone C₁₅H₁₈O₂ 2-position phenylpropanoyl Higher molecular weight (230.3 g/mol); aromatic interactions
3-Methyl-2-cyclohexanone (Nutclone) C₇H₁₂O 2-position methyl Nutty odor; used in flavorings (FEMA-3360)

Substituent Impact :

  • Electron-withdrawing groups (e.g., propanoyl in 3-(1-oxopropyl)-) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions or condensations .
  • Bulkier groups (e.g., isopropyl in 3-isopropylcyclohexanone) reduce solubility in polar solvents but improve volatility, as seen in its lower boiling point compared to phenyl-substituted analogs .
  • Aromatic substituents (e.g., phenylpropanoyl in 2-(3-oxo-3-phenylpropyl)cyclohexanone) introduce π-π interactions, affecting aggregation and separation efficiency in industrial processes .
Physical and Chemical Properties
  • Vapor-Liquid Equilibrium (VLE): Cyclohexanone derivatives with linear substituents (e.g., propanoyl) form quasi-ideal solutions, simplifying separation via distillation. However, isomers (e.g., 2- vs. 3-substituted) require advanced models like COSMO-RS for accurate VLE predictions due to similar boiling points .
  • Solubility: Propanoyl-substituted derivatives are more polar than alkyl-substituted analogs (e.g., 3-isopropylcyclohexanone), increasing miscibility with alcohols and ketones .
  • Synthetic Yields: Analogous compounds like 1-cyclohexenylethanone achieve >90% yields under optimized conditions, suggesting efficient routes for 3-(1-oxopropyl)- derivatives via similar methodologies (e.g., acid-catalyzed ketonization) .

Biological Activity

Cyclohexanone, 3-(1-oxopropyl)-, a derivative of cyclohexanone, has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexanone, 3-(1-oxopropyl)- is an organic compound characterized by its cyclohexanone backbone with a propyl ketone substituent. Its chemical formula is C9H14OC_9H_{14}O, and it is primarily utilized as an intermediate in organic synthesis.

The biological activity of cyclohexanone derivatives often involves their interaction with various enzymes and molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that may participate in further biochemical reactions. This interaction can influence metabolic pathways and potentially alter physiological responses.

Biological Activities

  • Antimicrobial Activity : Research has indicated that cyclohexanone derivatives exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that showed significant inhibition against bacterial strains, suggesting a potential for developing new antibacterial agents .
  • Neurotoxicity Studies : Cyclohexanone exposure has been studied in clinical settings, particularly concerning its effects on children undergoing extracorporeal membrane oxygenation (ECMO). A study found that plasma levels of cyclohexanone metabolites were associated with unfavorable clinical outcomes in pediatric patients . The metabolites measured included cyclohexanediol forms, which were detected consistently during the ECMO support period.
  • Toxicological Profiles : Cyclohexanone is recognized for its toxicity across various species. Inhalation or dermal exposure can lead to adverse health effects, including irritation and potential neurotoxic effects . The compound's LD50 values indicate varying degrees of toxicity depending on the exposure route.

Case Study 1: Pediatric ECMO Patients

A prospective observational study analyzed the impact of cyclohexanone on children receiving ECMO support. The findings revealed that higher concentrations of cyclohexanone metabolites were correlated with poorer clinical outcomes at discharge. Specifically, the median metabolite levels were higher in patients with unfavorable outcomes compared to those with favorable results .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing derivatives of cyclohexanone to evaluate their antimicrobial activity against Escherichia coli. The results demonstrated that specific structural modifications enhanced their ability to inhibit biofilm formation without affecting bacterial growth, indicating potential applications in treating infections .

Table 1: Toxicity Profile of Cyclohexanone

Route of ExposureLD50 (mg/kg)Effects Observed
Oral>5000Minimal effects
Dermal>2000Skin irritation
Inhalation>5.8Respiratory irritation

Table 2: Antimicrobial Activity against E. coli

CompoundConcentration (μg/mL)Biofilm Inhibition (%)
Cyclohexanone Derivative 11075
Cyclohexanone Derivative 22085

Q & A

Q. What are the recommended methods for synthesizing 3-(1-oxopropyl)cyclohexanone in a laboratory setting?

A double Michael addition reaction between diamide and dibenzalacetones has been demonstrated as an efficient route for synthesizing structurally related cyclohexanone derivatives. This method minimizes side reactions through precise stoichiometric control and anhydrous conditions . For streamlined workflows, computational tools like the PISTACHIO and REAXYS databases can predict feasible one-step synthesis pathways by evaluating precursor plausibility and reaction feasibility . Safety protocols, including using butyl or polyvinyl alcohol gloves and Tychem® protective clothing, should be strictly followed to mitigate exposure risks .

Q. What analytical techniques are most effective for characterizing the purity and structure of 3-(1-oxopropyl)cyclohexanone?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. For derivatives with complex stereochemistry, X-ray crystallography may resolve spatial arrangements . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess purity by identifying phase transitions (e.g., boiling point at 442.2 K for related compounds) . Computational tools like CC-DPS provide supplementary data on hydrogen bond donor/acceptor counts and topological polar surface area (e.g., 54.4 Ų for analogous compounds) .

Q. What safety protocols should be followed when handling 3-(1-oxopropyl)cyclohexanone to minimize exposure risks?

  • Personal Protective Equipment (PPE): Use impermeable gloves (Butyl, Polyvinyl Alcohol) and Tychem® BR/Responder® suits to prevent skin contact .
  • Storage: Avoid oxidizing agents (e.g., peroxides, nitric acid) and reducing agents (e.g., lithium hydride) due to explosive reaction risks .
  • Ventilation: Conduct experiments in fume hoods to limit inhalation exposure, especially given the compound’s potential carcinogenicity per IARC/ACGIH classifications .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of 3-(1-oxopropyl)cyclohexanone under varying experimental conditions?

Quantum chemistry-based platforms like CC-DPS model steric/electronic effects and thermodynamic properties (e.g., enthalpy of formation, entropy) using QSPR and neural networks . For example, the compound’s hydrophobicity (XlogP = 5) and rotatable bond count (n = 5) influence its solubility and conformational flexibility in solvent cages . NIST Chemistry WebBook data provide validated thermochemical parameters (e.g., heat capacity, ΔfH°) for simulating reaction energetics .

Q. What strategies can resolve contradictions in kinetic data observed during the oxidation of 3-(1-oxopropyl)cyclohexanone?

Discrepancies in byproduct formation (e.g., cyclohexanol vs. cyclohexanone) may arise from solvent cage effects during autoxidation. A combined experimental-theoretical approach can clarify dominant pathways:

  • Experimental: Quantify byproducts via GC-MS and monitor radical intermediates using EPR spectroscopy .
  • Theoretical: Apply density functional theory (DFT) to evaluate β-C–C cleavage energetics in cyclohexoxy radicals, which generate ω-formyl precursors to observed byproducts .

Q. How does the steric and electronic environment of the 3-(1-oxopropyl) substituent influence the cyclohexanone ring’s conformational dynamics?

The substituent’s electron-withdrawing carbonyl group increases ring strain, favoring chair conformations with axial positioning to minimize 1,3-diaxial interactions. Computational geometry optimizations (e.g., via Gaussian software) can map energy barriers for ring flipping, while NOESY NMR experiments validate dominant conformers in solution . Thermodynamic studies using NIST data further correlate conformational stability with phase transitions (e.g., melting/boiling points) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone, 3-(1-oxopropyl)-
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Reactant of Route 2
Cyclohexanone, 3-(1-oxopropyl)-

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